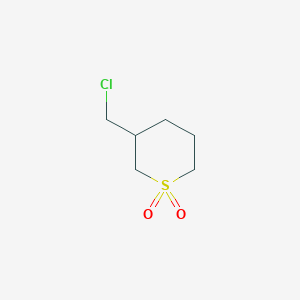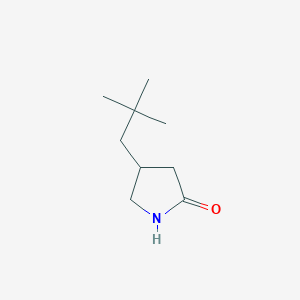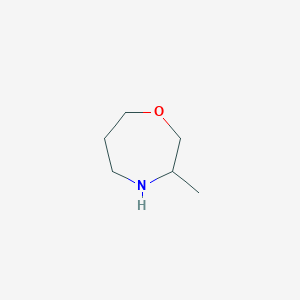
5-(3-Chloropyridin-4-yl)-1,3,4-oxadiazol-2-amine
Overview
Description
5-(3-Chloropyridin-4-yl)-1,3,4-oxadiazol-2-amine (5-CPO) is a novel synthetic compound that has been studied for its potential applications in various scientific fields. It is a heterocyclic compound containing an oxadiazole ring and a pyridine ring, which makes it an interesting and appealing target for research. 5-CPO has been studied for its potential in synthesizing various pharmaceuticals, as well as for its potential applications in drug delivery, biochemistry, and physiology.
Scientific Research Applications
Anticancer Applications
A series of derivatives including 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines have shown significant in vitro anticancer activity against various human cancer cell lines. For instance, certain Mannich bases derived from these compounds exhibited potent activity, with one compound demonstrating more potent cytotoxic activity against gastric cancer cells than the standard drug, indicating their potential as anticancer agents (Abdo & Kamel, 2015).
Enzyme Inhibition
Oxadiazoles decorated with long alkyl chains, including a variant with a pyridin-4-yl group, have been designed as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are targets for treating conditions like dementias and myasthenia gravis. The compounds demonstrated moderate dual inhibition, with some showing lower IC50 values against AChE than the established drug rivastigmine, suggesting their utility in enzyme inhibition (Pflégr et al., 2022).
Antimicrobial Applications
Compounds derived from 5-pyridin-4-yl-1,3,4-oxadiazol-2-thiol have shown good to moderate antimicrobial activity. The diverse structural modifications of these compounds allowed for a broad screening of their biological activities, highlighting their potential as antimicrobial agents (Bayrak et al., 2009).
Material Science and Energetic Materials
Derivatives of 5-(3-Chloropyridin-4-yl)-1,3,4-oxadiazol-2-amine have been explored as precursors for energetic materials. For example, a synthesized energetic material precursor demonstrated properties relevant for applications in energetic materials, including sensitivity and thermal stability assessments (Zhu et al., 2021).
properties
IUPAC Name |
5-(3-chloropyridin-4-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O/c8-5-3-10-2-1-4(5)6-11-12-7(9)13-6/h1-3H,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKCANMYUXHJHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C2=NN=C(O2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B1528467.png)




![3-Amino-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one](/img/structure/B1528475.png)
amine](/img/structure/B1528476.png)

![5-amino-N-cyclopropyl-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B1528480.png)



![6-bromo-3,4-dihydro-1H-spiro[naphthalene-2,3'-[1,4]oxazolidine]-5'-one](/img/structure/B1528488.png)
